15(S)-HAEA 15(S)-HAEA Arachidonoyl ethanolamide (AEA; Item No. 90050) was the first endogenous cannabinoid (CB) to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as THC. Since that time, a number of related endocannabinoids have been isolated, most notably 2-arachidonoyl glycerol (Item No. 62160). Lipoxygenases, especially rabbit reticulocyte and soybean 15-lipoxygenases, actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites. 15(S)-HETE ethanolamide is less potent than AEA at the CB1 receptor (Ki of 600 versus 90 nM). 15(S)-HETE ethanolamide also inhibits fatty acid amide hydrolase.
Brand Name: Vulcanchem
CAS No.: 161744-53-2
VCID: VC0067506
InChI: InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1
SMILES: CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O
Molecular Formula: C22H37NO3
Molecular Weight: 363.5

15(S)-HAEA

CAS No.: 161744-53-2

Main Products

VCID: VC0067506

Molecular Formula: C22H37NO3

Molecular Weight: 363.5

15(S)-HAEA - 161744-53-2

CAS No. 161744-53-2
Product Name 15(S)-HAEA
Molecular Formula C22H37NO3
Molecular Weight 363.5
IUPAC Name (5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
Standard InChI InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1
Standard InChIKey XZQKRCUYLKDPEK-BPVVGZHASA-N
SMILES CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O
Appearance Assay:≥98%A solution in ethanol
Description Arachidonoyl ethanolamide (AEA; Item No. 90050) was the first endogenous cannabinoid (CB) to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as THC. Since that time, a number of related endocannabinoids have been isolated, most notably 2-arachidonoyl glycerol (Item No. 62160). Lipoxygenases, especially rabbit reticulocyte and soybean 15-lipoxygenases, actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites. 15(S)-HETE ethanolamide is less potent than AEA at the CB1 receptor (Ki of 600 versus 90 nM). 15(S)-HETE ethanolamide also inhibits fatty acid amide hydrolase.
Synonyms 15(S)-HAEA
PubChem Compound 91886095
Last Modified Nov 11 2021
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